Product packaging for 4-Chloro-3-formyl-6-methylcoumarin(Cat. No.:CAS No. 51069-84-2)

4-Chloro-3-formyl-6-methylcoumarin

Cat. No.: B1596969
CAS No.: 51069-84-2
M. Wt: 222.62 g/mol
InChI Key: HXSVKJZDKJJYAF-UHFFFAOYSA-N
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Description

Evolution and Diversity of the Coumarin (B35378) Nucleus in Chemical and Biological Research

Coumarins are a significant class of naturally occurring compounds characterized by a 1,2-benzopyrone structure. Their discovery dates back to the 1820s with the isolation of the parent compound from the tonka bean. nih.govnih.gov Since then, a vast and diverse family of coumarin derivatives has been identified from numerous plants, fungi, and bacteria. nih.govresearchgate.net Natural coumarins can be categorized into several basic groups, including simple coumarins, furanocoumarins, and pyranocoumarins. nih.gov

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets through various interactions like hydrogen bonding and hydrophobic interactions. researchgate.netfrontiersin.org This versatility has led to the development of numerous coumarin derivatives with a broad spectrum of pharmacological activities. frontiersin.orgnih.govresearchgate.net Several coumarin-based drugs have received FDA approval for clinical use, including anticoagulants like warfarin (B611796) and acenocoumarol. nih.gov The accessibility and relatively low cost of starting materials for coumarin synthesis have further fueled extensive research into their chemical and biological properties. frontiersin.orgnih.gov

Importance of Functionalized Coumarins in Synthetic and Medicinal Chemistry

The functionalization of the coumarin nucleus is a key strategy in medicinal chemistry to enhance and diversify its biological activities. nih.gov The unique physicochemical properties of coumarins and the ease with which they can be modified make them an attractive template for designing new therapeutic agents. nih.gov The introduction of various functional groups at different positions of the coumarin ring can significantly modulate their pharmacological profile, leading to compounds with anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net

For instance, the reactivity of the C-3 and C-4 positions of the pyranone ring has been extensively explored to synthesize a wide array of derivatives. nih.gov The development of new synthetic methodologies, including classical reactions like the Pechmann, Knoevenagel, and Perkin reactions, as well as modern techniques, has expanded the chemical space of accessible coumarin derivatives. frontiersin.orgnih.gov This has enabled medicinal chemists to create compounds with improved efficacy and tailored biological or material properties. researchgate.net

Rationale for Investigating 4-Chloro-3-formyl-6-methylcoumarin as a Versatile Synthon

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. rsc.orgresearchgate.net Its structure, featuring a reactive aldehyde group at the C-3 position and a chloro group at the C-4 position, makes it a highly versatile building block for constructing more complex molecular architectures. rsc.org The presence of these functional groups allows for a variety of chemical transformations, leading to the formation of fused heterocyclic systems and substituted coumarin derivatives. rsc.orgresearchgate.net

The formyl group can participate in condensation reactions, while the chloro group can be displaced by various nucleophiles, providing multiple avenues for derivatization. This multifaceted reactivity has made this compound a valuable tool for synthetic organic chemists. rsc.org

Overview of Established Research Trajectories for the Chemical Compound

Research involving this compound has primarily focused on its application as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. rsc.orgresearchgate.net A significant body of work has been dedicated to exploring its reactions with different reagents to create fused ring systems, such as pyridocoumarins, furo-pyridones, and isoxazoles. researchgate.netrsc.orgresearchgate.netorientjchem.org

These synthetic endeavors are often driven by the quest for new therapeutic agents, as the resulting fused coumarin derivatives have shown promise as antimicrobial and anticancer agents. nih.govnih.govresearchgate.netnih.gov The versatility of this compound has been demonstrated in various reaction protocols, including classical methods, microwave-assisted reactions, and multi-component reactions. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO3 B1596969 4-Chloro-3-formyl-6-methylcoumarin CAS No. 51069-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)10(12)8(5-13)11(14)15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSVKJZDKJJYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361493
Record name 4-Chloro-3-formyl-6-methylcoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-84-2
Record name 4-Chloro-3-formyl-6-methylcoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-formyl-6-methylcoumarin
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Synthetic Methodologies and Strategic Pathways for 4 Chloro 3 Formyl 6 Methylcoumarin and Its Precursors

Classical Approaches to Coumarin (B35378) Core Synthesis Relevant to the Chemical Compound

The formation of the coumarin nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a diverse range of substituted derivatives. Understanding these classical methods is essential to appreciate the synthesis of more complex structures like 4-Chloro-3-formyl-6-methylcoumarin.

Pechmann Condensation for Substituted Coumarin Formation

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from simple starting materials. nih.govrsc.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.govorganic-chemistry.org The versatility of the Pechmann reaction allows for the preparation of various substituted coumarins, including those with methyl groups on the benzene (B151609) ring, by selecting the appropriately substituted phenol. ic.ac.uk For instance, the reaction of a cresol (B1669610) with a suitable β-ketoester under acidic conditions can yield a methyl-substituted coumarin core. The reaction is catalyzed by a variety of acids, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zirconium tetrachloride and titanium tetrachloride. nih.govrsc.org

The mechanism involves an initial transesterification catalyzed by the acid, followed by a Michael addition to form the coumarin skeleton. organic-chemistry.org Subsequent dehydration and aromatization lead to the final coumarin product. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting coumarin. acs.orgacs.org

Kostanecki-Robinson Method for Specific Methyl Substitution

The Kostanecki-Robinson reaction provides a route to 3- or 4-substituted coumarins by reacting an ortho-hydroxyaryl ketone with an aliphatic anhydride. jmchemsci.comresearchgate.net This method is particularly relevant for introducing substituents at the 3- and 4-positions of the coumarin ring. While not the most direct route to a 6-methyl substituted coumarin, it demonstrates a classical approach to building the coumarin core with specific substitution patterns. The reaction mechanism involves the formation of an ester intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration.

Knoevenagel Condensation in Coumarin Synthesis

The Knoevenagel condensation is another fundamental method for coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or an acetoacetic ester, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). ic.ac.ukjmchemsci.com This reaction is particularly useful for synthesizing coumarins with substituents at the 3-position. sapub.orgaip.org The reaction proceeds through the formation of a C=C bond via condensation, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. youtube.com Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation for coumarin synthesis, often leading to higher yields in shorter reaction times. ic.ac.ukaip.org

Direct Synthesis of this compound

The direct synthesis of this compound is most effectively achieved through the functionalization of a pre-formed coumarin precursor, specifically 6-methyl-4-hydroxycoumarin.

Vilsmeier-Haack Formylation-Chlorination Procedures

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). youtube.com The Vilsmeier-Haack reaction is a powerful tool for introducing both a formyl group and a chlorine atom in a single procedural step, making it highly suitable for the synthesis of 4-chloro-3-formylcoumarins. scite.ai

The direct synthesis of this compound is accomplished by treating 6-methyl-4-hydroxycoumarin with the Vilsmeier reagent. ic.ac.uk In this one-pot reaction, the Vilsmeier reagent, generated from POCl₃ and DMF, acts as both a formylating and chlorinating agent. The reaction proceeds by electrophilic substitution at the electron-rich 3-position of the 4-hydroxycoumarin (B602359) ring, followed by the replacement of the hydroxyl group at the 4-position with a chlorine atom. This process efficiently yields the target molecule, this compound. rsc.org

Mechanistic Considerations of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgscite.ai The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the active formylating agent. wikipedia.orgchemistrysteps.com

The mechanism begins with the reaction between DMF and POCl₃. The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate which then eliminates a dichlorophosphate (B8581778) anion. This results in the formation of a highly electrophilic chloroiminium ion, (CH₃)₂N⁺=CHCl, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

This Vilsmeier reagent is the key electrophile that reacts with an electron-rich substrate, such as a 6-methyl-4-hydroxycoumarin precursor. The coumarin system, activated by the hydroxyl group at the 4-position and the methyl group at the 6-position, undergoes electrophilic aromatic substitution, typically at the electron-rich C-3 position. The aromatic ring attacks the electrophilic carbon of the iminium ion. organic-chemistry.orgchemistrysteps.com This addition leads to the formation of an iminium ion intermediate attached to the coumarin core. Subsequent aqueous workup hydrolyzes this iminium ion to yield the final aldehyde (formyl) group at the C-3 position. wikipedia.org The reaction is particularly effective for activated substrates like phenols, anilines, and certain heterocycles. wikipedia.orgchemistrysteps.com

Phosphorus Oxychloride (POCl₃) Mediated Chlorination Strategies

Phosphorus oxychloride (POCl₃) is a widely used and powerful reagent in organic synthesis, primarily for chlorination, dehydration, and cyclization reactions. researchgate.net It is particularly effective for converting hydroxy-heterocycles, such as the tautomeric enol form of 4-hydroxycoumarins, into their corresponding chloro derivatives. nih.gov

The synthesis of this compound from a 4-hydroxycoumarin precursor involves a dual role for POCl₃. In the Vilsmeier-Haack reaction, POCl₃ not only activates DMF to create the formylating agent but also facilitates the chlorination of the hydroxyl group at the 4-position. scite.airesearchgate.net

The 4-hydroxycoumarin system exists in equilibrium with its keto tautomer. The hydroxyl group makes the C-4 position susceptible to substitution. When 4-hydroxy-6-methylcoumarin (B576822) is treated with the Vilsmeier reagent (formed from DMF and POCl₃), formylation occurs at the C-3 position. Concurrently, the POCl₃ present in the reaction mixture acts as the chlorinating agent for the 4-hydroxy group. The oxygen of the hydroxyl group attacks the phosphorus atom of POCl₃, forming a phosphate (B84403) ester intermediate. This intermediate is then attacked by a chloride ion, leading to the substitution of the phosphate group with a chlorine atom, thus yielding the 4-chloro derivative. This one-pot formylation and chlorination process is an efficient route to synthesize 4-chloro-3-formylcoumarin derivatives. researchgate.net

The efficiency of chlorination reactions using POCl₃ can be significantly influenced by the reaction conditions and the use of additives. While many reactions are run using excess POCl₃ as both reagent and solvent, recent efforts have focused on more environmentally benign and efficient protocols. nih.gov

The use of an organic base, such as pyridine, is common in these chlorinations. mdpi.com The base serves to neutralize the HCl generated during the reaction and can facilitate the formation of the reactive intermediate. Heating is typically required, with temperatures often in the range of 140–160 °C in a sealed reactor to ensure the reaction goes to completion, especially when using equimolar amounts of POCl₃. nih.govmdpi.com Solvent-free conditions have been developed for large-scale preparations, which reduces the environmental impact and simplifies work-up procedures. nih.gov In some cases, the combination of POCl₃ with phosphorus pentachloride (PCl₅) is used to create a more potent chlorinating system, capable of chlorinating less reactive substrates. indianchemicalsociety.com The choice of solvent can also play a role; a kinetic study on the Vilsmeier-Haack formylation of coumarins noted that reaction rates are dependent on the dielectric constant of the medium.

Table 1: Influence of Conditions on POCl₃ Chlorination
ParameterCondition/CatalystEffect on EfficiencyReference
StoichiometryEquimolar POCl₃Reduces waste, suitable for large scale, requires sealed reactor and high temperature. nih.gov
BasePyridineNeutralizes HCl, facilitates reaction. mdpi.com
Temperature140-160 °COften required for driving the reaction to completion, especially with reduced reagent amounts. mdpi.com
AdditivePCl₅Increases the strength of the chlorinating agent. indianchemicalsociety.com
SolventSolvent-freeGreener approach, simplifies work-up. nih.gov

Alternative and Optimized Synthetic Routes

To improve reaction times, yields, and environmental friendliness, alternative synthetic methodologies have been explored for the synthesis of coumarin derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and operational simplicity. nih.govresearchgate.net For the synthesis of coumarin derivatives, microwave irradiation has been successfully applied to the Pechmann condensation and for formylation reactions. rasayanjournal.co.inheteroletters.org

In the context of this compound, microwave-assisted formylation of the corresponding hydroxycoumarin precursor presents a significant optimization. heteroletters.org For instance, the formylation of hydroxycoumarins using a pre-formed [TCT-DMF] complex (from 2,4,6-trichloro-1,3,5-triazine and DMF) under microwave irradiation can be achieved in as little as 3 minutes, offering a substantial improvement over conventional methods that may require several hours. heteroletters.org Similarly, other syntheses of coumarin derivatives have seen reaction times reduced from hours to minutes with comparable or even higher yields when transitioning from conventional reflux to microwave heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Coumarin Synthesis
Compound TypeConventional Method (Time)Microwave Method (Time)Yield ComparisonReference
O-substituted cyanomethoxy coumarins6-12 hours12-15 minutesComparable or slightly higher nih.gov
7-hydroxy-4-methyl coumarinSeveral hours~4 minutesOptimum yield 55.25% rasayanjournal.co.in
Formyl CoumarinsSeveral hours3 minutesGood to excellent yields heteroletters.org

Organo-catalysis, the use of small organic molecules to accelerate chemical reactions, represents a major area of green chemistry and provides access to novel molecular architectures. semanticscholar.org For coumarin synthesis, organo-catalysts have been employed in reactions such as the Pechmann condensation and various asymmetric transformations to produce chiral coumarin derivatives. tandfonline.combeilstein-journals.org

While the direct synthesis of this compound via organo-catalysis is not extensively detailed, the core coumarin structure can be assembled using these methods. For example, pyridine dicarboxylic acid has been used as an organo-catalyst in combination with nanocrystalline ZnO for the Pechmann condensation to synthesize a range of substituted coumarins. tandfonline.com Furthermore, 4-Chloro-3-formylcoumarins are themselves valuable substrates in organo-catalyzed reactions to build more complex, fused heterocyclic systems. rsc.org These reactions showcase the utility of the title compound as a building block in modern synthetic strategies that prioritize efficiency and stereochemical control. beilstein-journals.orgresearchgate.net

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers powerful tools for the synthesis and functionalization of coumarin derivatives, including this compound. rsc.org These methods are valued for their efficiency, selectivity, and ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. uva.es While direct transition metal-catalyzed synthesis of the title compound is not extensively detailed in the provided context, the application of such catalysis in the synthesis of related coumarin structures highlights its potential.

Common transition metal-catalyzed reactions applicable to coumarin synthesis include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. ias.ac.in In the context of coumarin synthesis, it could be employed to introduce aryl or other substituents at various positions on the coumarin ring. ias.ac.in

Heck Cross-Coupling: Another palladium-catalyzed reaction, the Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene. This can be utilized to build complex side chains on the coumarin scaffold. uva.es

Sonogashira Cross-Coupling: This reaction, catalyzed by palladium and copper, couples terminal alkynes with aryl or vinyl halides, providing a route to alkynyl-substituted coumarins.

Cyclization Reactions: Transition metals can catalyze intramolecular cyclizations to form the coumarin ring itself or to build fused heterocyclic systems onto the coumarin core. uva.es

The table below summarizes some transition metal-catalyzed reactions used in the synthesis of coumarin derivatives, which could be adapted for the synthesis of precursors or analogs of this compound.

Reaction TypeCatalystReactantsProduct Type
Suzuki-Miyaura CouplingPdCl₂(dppf)Boronic acid, Vinyl iodideDiene ester
Heck ReactionPalladium-basedUnsaturated halide, AlkeneSubstituted alkene
Sonogashira CouplingPalladium and CopperTerminal alkyne, Aryl/vinyl halideAlkynyl-substituted coumarin
Negishi ReactionPalladium-basedOrganozinc compound, Organic halideCross-coupled product

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to reduce the environmental impact of chemical processes. eurekalert.orgeurekaselect.com These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. edu.krdnih.gov

For the synthesis of this compound and other coumarin derivatives, several green chemistry approaches have been explored: researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. researchgate.neteurekalert.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.neteurekalert.org

Catalysis: The use of catalytic reagents, especially those that are recyclable, is superior to stoichiometric reagents as it minimizes waste. edu.krdnih.gov This includes both transition metal catalysts and organocatalysts. rsc.org

Multicomponent Reactions: Designing synthetic routes that involve multicomponent reactions, where three or more reactants combine in a single step to form the product, can reduce the number of synthetic steps, saving time, resources, and reducing waste. researchgate.neteurekalert.org

Solvent-Free Synthesis (Mechanosynthesis): Conducting reactions in the absence of a solvent can eliminate a major source of waste and pollution. researchgate.neteurekalert.org

A study on the formylation of substituted coumarins using a Vilsmeier-Haack reagent generated from 2,4,6-trichloro-1,3,5-triazine (TCT) and DMF highlights a move towards more environmentally benign reagents. researchgate.net

The following table summarizes key green chemistry principles and their application in coumarin synthesis:

Green Chemistry PrincipleApplication in Coumarin Synthesis
Waste PreventionDesigning synthetic routes with fewer steps and higher yields.
Atom EconomyUtilizing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical SynthesesUsing non-toxic or less toxic reagents and solvents. nih.gov
Design for Energy EfficiencyEmploying microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov
Use of Renewable FeedstocksStarting from bio-based materials where possible. nih.gov
Reduce DerivativesMinimizing the use of protecting groups to avoid extra synthetic steps and waste generation. nih.gov
CatalysisUsing catalytic amounts of reagents instead of stoichiometric amounts. nih.gov

Challenges and Regioselectivity Considerations in Synthesis

The synthesis of specifically substituted coumarins like this compound presents several challenges, with regioselectivity being a primary concern. The coumarin nucleus has multiple reactive sites, and controlling the position of substitution is crucial for obtaining the desired product.

In the Vilsmeier-Haack formylation of coumarins, the position of formylation is highly dependent on the substitution pattern of the coumarin ring and the reaction conditions. For electron-rich coumarins, formylation typically occurs at the most nucleophilic position. Kinetic studies on the Vilsmeier-Haack formylation of various coumarin derivatives have shown that the reaction rate and mechanism can be influenced by the solvent polarity.

The synthesis of 4-chloro-3-formylcoumarins often starts from 4-hydroxycoumarins. The reaction of 4-hydroxycoumarin with a formylating agent can potentially lead to substitution at different positions. However, the Vilsmeier-Haack reaction on 4-hydroxycoumarins is known to produce 4-chloro-3-formylcoumarins, indicating a regioselective process where the hydroxyl group is replaced by chlorine and formylation occurs at the adjacent position. researchgate.net

Furthermore, the synthesis of more complex derivatives starting from 4-chloro-3-formylcoumarin, such as fused heterocyclic systems, requires careful control of reaction conditions to achieve the desired regioselectivity. helsinki.fi The reaction of 4-chloro-3-formylcoumarin with primary amines, for instance, can lead to different products depending on the nature of the amine and the reaction conditions, highlighting the challenge of controlling the reactivity of the two electrophilic centers (the carbon at position 4 and the formyl carbon). researchgate.net

Chemical Reactivity and Derivatization Strategies of the Chemical Compound

Functional Group Transformations

The reactivity of 4-Chloro-3-formyl-6-methylcoumarin is primarily centered around its two key functional groups: the formyl group (–CHO) at position 3 and the chloro group (–Cl) at position 4. These sites allow for a variety of chemical transformations, leading to a diverse array of substituted coumarin (B35378) derivatives.

Reactions of the Formyl Group (–CHO)

The aldehyde functionality at position 3 is a key site for derivatization, readily undergoing reactions typical of aldehydes, such as condensation to form imines and oxidation or reduction to yield other functional groups.

The formyl group of 4-chloro-3-formylcoumarin readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This condensation reaction is a cornerstone for synthesizing a variety of coumarin derivatives. For instance, reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various anilines in a solvent like rectified spirit yields a series of 4-chloro-3-((substituted-phenylimino)methyl)-2H-chromen-2-one compounds. researchgate.net The formation of the Schiff base is confirmed by the disappearance of the aldehydic proton peak in NMR spectra. researchgate.net

The reaction conditions can influence the outcome. Studies have shown that the reaction of 4-chloro-3-formylcoumarin with primary amines in the presence of triethylamine (B128534) leads to N-substituted 4-amino-3-formylcoumarins with aliphatic and aromatic amines. However, with hetarylamines, the reaction primarily occurs at the formyl group, resulting in a mixture of Z- and E-isomers of N-substituted 3-aminomethylenechroman-2,4-diones. researchgate.net

The synthesis of these Schiff bases is often straightforward, with high yields and simple work-up procedures. nih.gov The resulting imine derivatives are not just synthetic curiosities; they form a basis for creating more complex heterocyclic systems and have been investigated for various applications.

Table 1: Synthesis of Schiff Bases from 4-Chloro-3-formylcoumarin Derivatives

This table is interactive and can be sorted by clicking on the column headers.

The aldehyde group of 4-chloro-3-formylcoumarins can be both oxidized and reduced to afford other important functional groups. Oxidation of the formyl group can yield the corresponding carboxylic acid. For example, the methyl group at C4 of 7-hydroxy-4-methylcoumarin can be oxidized to a formyl group using selenium dioxide, which can then be further manipulated. researchgate.net

Conversely, reduction of the formyl group leads to the formation of a primary alcohol. While specific examples detailing the reduction of this compound are not extensively documented in the provided results, the reduction of nitro groups on the coumarin ring to amino groups using reagents like iron in an acidic medium is a common transformation, suggesting that standard reduction methods would be applicable to the formyl group as well. rdd.edu.iq For instance, the reduction of nitro-substituted coumarins to amino-coumarins is a key step in the synthesis of more complex derivatives. rdd.edu.iqchemmethod.com

The reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride can lead to a variety of products depending on the reaction conditions, including the formation of an oxime, which can then undergo further transformations. orientjchem.orgresearchgate.net In some cases, this reaction can lead to unexpected products like 4-chloro-3-cyano-coumarin and 4H-coumarino[3,4-d]isoxazol-4-one. orientjchem.orgresearchgate.net

Reactions at the Chloro Group (–Cl)

The chlorine atom at position 4 of the coumarin ring is susceptible to nucleophilic attack, making it a valuable handle for introducing a wide range of substituents.

The chloro group at the 4-position of the coumarin ring is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, leading to a diverse array of 4-substituted coumarins. For example, the reaction of 4-chloro-3-formylcoumarin with primary amines in the presence of anhydrous sodium acetate (B1210297) can lead to nucleophilic attack of the amino group at the chlorine atom at position 4, resulting in the formation of condensed benzopyranopyridopyrimidine systems. researchgate.net

Similarly, the chlorine atom can be displaced by other nucleophiles. For instance, the substitution of the chlorine by an azide (B81097) group can be achieved by reacting 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with sodium azide. researchgate.net These nucleophilic substitution reactions are a key strategy for the synthesis of various fused heterocyclic systems. rsc.org

The displacement of the chloride ion at position 4 is a widely used strategy for the synthesis of various substituted coumarins. This reaction is often the key step in the construction of more complex molecular architectures. The versatility of this reaction allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of 4-chloro-3-formylcoumarins with various nucleophiles has been extensively reviewed and is a cornerstone in the development of 3,4-substituted and fused coumarin derivatives. rsc.org These reactions can be carried out using classical methods, as well as more modern techniques such as microwave-mediated reactions and organo-catalyzed reactions. rsc.org The ability to readily displace the chloro group makes 4-chloro-3-formylcoumarins valuable building blocks in synthetic organic chemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
4-Chloro-3-((substituted-phenylimino)methyl)-2H-chromen-2-one
N-Substituted 4-amino-3-formylcoumarins
N-Substituted 3-aminomethylenechroman-2,4-diones
7-Hydroxy-4-methylcoumarin
8-((Aryl-imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one
4-Nitrobenzaldehyde
5-Chloro-2-aminobenzoic acid
5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid
p-Aminophenol
Selenium dioxide
Iron
Hydroxylamine hydrochloride
4-Chloro-3-cyano-coumarin
4H-coumarino[3,4-d]isoxazol-4-one
Triethylamine
Anhydrous sodium acetate
4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione

Cyclization and Fused Heterocyclic System Formation

The strategic positioning of the chloro and formyl groups on the coumarin core makes this compound and its analogues exceptional precursors for building fused heterocyclic rings. The inherent reactivity of these functionalities facilitates the annulation of various five and six-membered rings onto the coumarin framework, leading to novel polycyclic compounds. A review of the literature from the last few decades highlights the extensive use of 4-chloro-3-formylcoumarins in creating 5-, 6-, and 7-membered ring fused coumarin derivatives through various synthetic protocols. researchgate.netwikipedia.org

Synthesis of Pyridocoumarins

Pyridocoumarins, a class of nitrogen-containing heterocyclic compounds fused with a coumarin ring, have been synthesized utilizing 4-chloro-3-formylcoumarin derivatives as key building blocks. researchgate.net The general strategy involves the formation of a pyridine (B92270) ring from a coumarin precursor. nih.gov For instance, 4-chloro-3-formylcoumarin can react with suitable nitrogen-containing compounds to construct the pyridone ring fused to the coumarin nucleus. These syntheses can be achieved through methods like multi-component reactions (MCRs) or metal-catalyzed reactions. nih.gov The resulting pyridocoumarin structures are of significant interest due to their presence in natural products and their potential biological activities. nih.gov

Development of Pyrrolocoumarins

The synthesis of pyrrolocoumarins, which feature a pyrrole (B145914) ring fused to the coumarin core, is a well-documented derivatization of 4-chloro-3-formylcoumarin. researchgate.net One notable method is the Fischer–Fink reaction, where 4-chloro-3-formylcoumarin reacts with α-amino derivatives. mdpi.com

In a typical procedure, the reaction of 4-chloro-3-formylcoumarin with various α-amino compounds in ethanol (B145695), often in the presence of a base like triethylamine (Et3N), initially yields 3-amino-4-formylcoumarin intermediates. mdpi.comnih.gov Subsequent heating of these intermediates triggers cyclization to afford the desired researchgate.netbenzopyrano[4,3-b]pyrrol-4(1H)-ones. mdpi.comnih.gov The reaction conditions can be tuned to favor either the intermediate or the final cyclized product. mdpi.comnih.gov

Table 1: Synthesis of researchgate.netbenzopyrano[4,3-b]pyrrol-4(1H)-ones from 4-chloro-3-formylcoumarin mdpi.com

Reactant (α-amino derivative)Reaction ConditionsProductYield
α-amino acid salts1. Et3N, Ethanol, 0-20 °C, 1-12 h 2. 80 °C, 2-12 h researchgate.netbenzopyrano[4,3-b]pyrrol-4(1H)-ones71-90%

These synthetic strategies can also be achieved through multi-component reactions (MCRs) and metal-catalyzed processes, highlighting the versatility of coumarin derivatives in forming fused pyrrole systems. mdpi.com

Formation of Fused Triazole Derivatives

While the direct synthesis of a triazole-fused system from this compound is not extensively detailed, the formation of closely related fused azoles, such as pyrazoles, is well-established. The reaction of 4-chloro-3-formylcoumarin with hydrazine-based nucleophiles provides a direct route to chromen[4,3-c]pyrazol-4-ones. mdpi.com In this reaction, heating the formylcoumarin with various hydrazine (B178648) compounds in ethanol leads to the formation of the fused pyrazole (B372694) ring in high yields. mdpi.com

Table 2: Synthesis of Substituted Chromen[4,3-c]pyrazol-4-ones mdpi.com

Starting MaterialReagentConditionsProductYield
4-chloro-3-formylcoumarinHydrazine nitrogen compoundsEthanol, Reflux, 2 hSubstituted chromen[4,3-c]pyrazol-4-ones67-89%

The broader class of coumarin-triazole hybrids is recognized for its significant biological potential, and various synthetic methods are employed for their preparation. nih.gov These methods often involve creating the triazole ring from a coumarin precursor that has been modified with a suitable functional group, such as an azide or alkyne, to participate in cycloaddition reactions. researchgate.net

Construction of Oxazole (B20620), Thiazole, and Imidazole (B134444) Fused Systems

The synthesis of coumarins fused with five-membered heterocyclic rings like oxazole, thiazole, and imidazole is an active area of research. researchgate.net A specific and unexpected synthesis of a fused oxazole system has been reported starting from 4-chloro-3-formylcoumarin. orientjchem.org The reaction with hydroxylamine hydrochloride under basic conditions can lead to the formation of 4H-coumarino[3,4-d]isoxazol-4-one, among other products, via an oxime intermediate. orientjchem.org The product distribution is sensitive to the reaction conditions, such as the solvent used (ethanol or methanol). orientjchem.org

Other synthetic strategies have been developed for fusing these heterocycles to the coumarin scaffold, although they may not start directly from the 6-methyl substituted 4-chloro-3-formylcoumarin. For example, fused oxazole-containing coumarin derivatives can be synthesized via an oxidative cross-coupling reaction of 3-(benzylamino)-2H-chromen-2-one derivatives. rsc.org Similarly, coumarin-thiazole hybrids have been synthesized from aminocoumarin precursors. nih.gov The general approach for creating fused imidazole rings often involves the reaction of α-amino carbonyl compounds with reagents like potassium thiocyanate, a strategy known as the Marckwald reaction, or by condensing ortho-diamines with aldehydes. nih.govorganic-chemistry.org

Three-Component and Multi-Component Reaction Approaches

Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules like fused coumarin heterocycles from simple starting materials in a single step. epa.gov 4-Chloro-3-formylcoumarin and its derivatives are valuable substrates in such reactions. researchgate.net For example, a three-component reaction involving 4-chloro-coumarin-3-carbaldehyde, dimethyl acetylenedicarboxylate, and isocyanides, followed by the addition of primary amines, has been used to produce novel tetracyclic coumarin-fused furo-pyridone scaffolds in good yields (78-92%). researchgate.net

MCRs have also been employed in the synthesis of pyrrolocoumarins. mdpi.comnih.gov Iodine-catalyzed MCRs of 4-aminocoumarins, aryl glyoxal (B1671930) monohydrates, and 1,3-dicarbonyl compounds yield substituted chromeno[4,3-b]pyrrolo-4(H)-ones. nih.gov These reactions demonstrate the power of MCRs to rapidly build molecular complexity from the coumarin core.

Intramolecular Diels-Alder (IMDA) Reactions in Derivatization

The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for constructing polycyclic systems. wikipedia.org In the context of coumarin derivatization, this reaction has been utilized to create complex, fused ring structures. A notable example involves a cyclization strategy starting from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a close analogue of the title compound). researchgate.net This reaction, proceeding via a Wittig reaction with furfurylamine, generates a diene and dienophile within the same molecule, which then undergoes an IMDA reaction to form fused epoxychromeno[4,3-c]isoquinoline compounds. researchgate.net This key step highlights the utility of the formylcoumarin scaffold in preparing precursors for complex intramolecular cycloadditions. researchgate.net While the Diels-Alder reaction is more broadly applied to various coumarin derivatives to prepare pyranocoumarins, the intramolecular variant offers a sophisticated pathway to unique polycyclic architectures. acs.orgscispace.com

Structure-Activity Relationship (SAR) Studies in Derivative Design (Theoretical Frameworks)

The design of novel derivatives of this compound with enhanced biological activities is guided by the principles of Structure-Activity Relationship (SAR) studies. This theoretical framework seeks to understand how the chemical structure of a molecule correlates with its biological effect. For coumarin derivatives, SAR studies have been instrumental in identifying key structural features that govern their pharmacological properties, including anticancer and antifungal activities. nih.govnih.gov

Influence of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The coumarin nucleus itself possesses a conjugated system, and the substituents on the benzopyran ring can modulate the electron density and, consequently, the reactivity of the entire molecule.

The 6-methyl group is an electron-donating group through an inductive effect. This seemingly minor substitution can have a notable impact on the reactivity of the coumarin system. By donating electron density to the aromatic ring, the 6-methyl group can influence the electrophilicity of the C-4 position and the formyl group. While specific quantitative studies on the 6-methyl derivative are limited, general principles of organic chemistry suggest that this electron donation could slightly decrease the reactivity of the C-4 position towards nucleophilic attack compared to its unsubstituted counterpart. However, this effect is likely to be subtle.

The 4-chloro group is an electron-withdrawing group via induction but can also donate electron density through resonance. Its primary role in reactivity is as a good leaving group in nucleophilic substitution reactions. rsc.org The electron-withdrawing nature of the adjacent formyl group further activates the C-4 position for such reactions.

The 3-formyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the C-4 position, making it more susceptible to nucleophilic attack. The aldehyde functionality itself is a site for a variety of chemical transformations, including condensation and oxidation reactions.

A comparative look at the reactivity of related compounds can provide insights. For instance, studies on various 4-chloro-3-formylcoumarins demonstrate their versatility as precursors for a wide range of heterocyclic compounds through reactions at both the chloro and formyl positions. rsc.org The presence of different substituents on the coumarin ring can modulate the reaction pathways and yields. For example, electron-withdrawing groups at other positions on the benzene (B151609) ring might enhance the reactivity of the C-4 position, while other electron-donating groups could have the opposite effect.

Table 1: Influence of Key Substituents on the Reactivity of the Coumarin Scaffold

SubstituentPositionElectronic EffectInfluence on Reactivity
Methyl6Electron-donating (inductive)May slightly decrease the electrophilicity of the C-4 position.
Chloro4Electron-withdrawing (inductive), good leaving groupActivates the C-4 position for nucleophilic substitution.
Formyl3Strong electron-withdrawingEnhances the electrophilicity of the C-4 position and provides a reactive site for various transformations.

Rational Design Strategies for Compound Modification

Rational design strategies aim to systematically modify a lead compound, such as this compound, to optimize its biological activity. These strategies are informed by SAR data and an understanding of the target biological receptor or enzyme.

One common strategy involves the modification of the C-4 position . The reactive chloro group can be displaced by a variety of nucleophiles to introduce new functionalities. For instance, reactions with primary amines can lead to the formation of N-substituted 4-amino-3-formylcoumarins. researchgate.net The nature of the substituent introduced at this position can significantly impact biological activity. For example, the introduction of aromatic or heterocyclic rings could lead to new interactions with biological targets.

Another key strategy focuses on the derivatization of the 3-formyl group . This aldehyde functionality is a versatile handle for introducing a wide range of chemical moieties. Condensation reactions with active methylene (B1212753) compounds, for instance, can lead to the formation of chalcone-like structures, which are known to possess diverse pharmacological properties. The reaction with hydroxylamine hydrochloride has been shown to yield a variety of products depending on the reaction conditions, including cyano, isoxazole, and other heterocyclic derivatives, highlighting the rich chemistry of this position. orientjchem.org

Bioisosteric replacement is another powerful rational design tool. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the chloro group at the C-4 position could be replaced with other halogens (e.g., bromo) or a trifluoromethyl group to modulate the electronic and steric properties of the molecule.

Table 2: Examples of Rational Design Strategies for Modifying this compound

StrategyTarget PositionExample ModificationPotential Outcome
Nucleophilic SubstitutionC-4Reaction with primary aminesIntroduction of diverse N-substituents to explore new binding interactions.
Condensation ReactionC-3Reaction with active methylene compoundsFormation of extended conjugated systems with potential for altered biological activity.
Cyclization ReactionsC-3 and C-4Reaction with bifunctional nucleophilesFormation of fused heterocyclic systems, leading to rigid and potentially more potent compounds.
Bioisosteric ReplacementC-4Replacement of chloro with bromo or trifluoromethylFine-tuning of electronic and steric properties to optimize target engagement.

The synthesis and biological evaluation of a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives have demonstrated that structural optimization at various positions of the coumarin ring can lead to potent antitumor agents. nih.gov Although not specific to the 6-methyl-3-formyl-4-chloro variant, this study underscores the potential of rational modification of the coumarin scaffold. For instance, modifications at the C-6 and C-7 positions of the coumarin ring were explored to enhance biological potency. nih.gov This suggests that further derivatization of the 6-methyl group in our target compound, or the introduction of other substituents on the benzene ring, could be a fruitful avenue for future research.

Spectroscopic Characterization Methodologies for 4 Chloro 3 Formyl 6 Methylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the structure of organic molecules by providing detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Techniques for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, chemical environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of 4-chloro-3-formyl-6-methylcoumarin, distinct signals are observed for each type of proton. The aldehydic proton of the formyl group at position 3 typically resonates at a low field, around δ 10.21 ppm, due to the deshielding effects of the adjacent carbonyl and chloro substituents. orientjchem.org The protons of the methyl group at position 6 appear as a singlet in the upfield region of the spectrum. The aromatic protons on the coumarin (B35378) ring system exhibit chemical shifts and coupling patterns that are characteristic of their positions and the electronic nature of the substituents on the ring. orientjchem.org

Table 1: ¹H NMR Chemical Shift Ranges for Protons in this compound Derivatives.

Proton Chemical Shift (δ, ppm)
Aldehydic H (at C3) ~10.21
Aromatic H ~7.0 - 8.0

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the lactone ring (C2) and the aldehydic carbonyl carbon are typically found at the downfield end of the spectrum. The carbon atom bonded to the chlorine atom (C4) and the carbons of the aromatic ring appear in the mid-range of the spectrum, while the methyl carbon at position 6 is observed at a higher field. orientjchem.orghebmu.edu.cn The precise chemical shifts provide a fingerprint of the carbon skeleton. hebmu.edu.cn

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Carbons in this compound Derivatives.

Carbon Chemical Shift (δ, ppm)
C=O (lactone) ~160 - 170
C=O (aldehyde) ~185 - 195
C-Cl ~130 - 140
Aromatic C ~110 - 155

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Connectivity and Spatial Orientation

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is useful for tracing out the spin systems within the molecule, such as the aromatic protons on the coumarin ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of protonated carbon signals in the ¹³C NMR spectrum. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, which provides a "fingerprint" of the functional groups present. ijcrar.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl groups and other functionalities. The lactone C=O stretching vibration typically appears in the region of 1700-1750 cm⁻¹. The aldehydic C=O stretch is also found in this region, often at a slightly lower wavenumber due to conjugation. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. orientjchem.org A study on the related 4,6-dichloro-3-formyl coumarin showed characteristic vibrational bands that were analyzed with the aid of computational methods. ijcrar.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of the conjugated π-electron system in the molecule. ijcrar.com Coumarin derivatives are known for their strong UV absorption and often exhibit fluorescence. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the conjugated coumarin ring system. The positions of these bands are influenced by the substituents on the ring. ijcrar.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. orientjchem.org The molecular formula of this compound is C₁₁H₇ClO₃, with a molecular weight of 222.62 g/mol . sigmaaldrich.comscbt.comchemicalbook.com In the mass spectrum, the molecular ion peak would be observed at an m/z corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for the molecular ion peak is expected, with a prominent M+2 peak that is approximately one-third the intensity of the molecular ion peak. uni.lu Fragmentation of the molecule can occur through various pathways, such as the loss of a chlorine atom, a formyl group, or carbon monoxide, providing further clues to the molecular structure. orientjchem.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of molecules like this compound and its derivatives. In the context of these compounds, X-ray crystallography serves two primary purposes: the elucidation of the crystal structure of the parent molecule and its derivatives, and the determination of the absolute stereochemistry of chiral derivatives.

While a specific crystallographic study for this compound was not found in the surveyed literature, extensive research has been conducted on closely related structural analogs and derivatives. These studies offer significant insights into the crystallographic features that can be expected for this class of compounds. The data derived from these analyses are invaluable for confirming molecular structures, understanding intermolecular interactions, and in the case of chiral molecules, establishing their absolute configuration.

Detailed crystallographic data has been reported for several chromone (B188151) analogs, which share the core bicyclic ring system with coumarins but differ in the position of the carbonyl group within the heterocycle. For instance, the crystal structures of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde and 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde have been meticulously characterized. nih.govresearchgate.net These analyses provide a solid foundation for predicting the structural parameters of this compound.

Furthermore, the utility of X-ray crystallography in confirming the structures of reaction products derived from 4-chloro-3-formylcoumarin has been demonstrated. In the synthesis of novel heterocyclic systems, such as 1-phenyl- and 2-(2-pyridyl) ias.ac.inbenzopyrano[4,3-c]pyrazolo-4(1H)ones, X-ray crystallography was employed to unequivocally establish their molecular architecture. researchgate.net Similarly, the structure of a 3-furyl coumarin derivative, synthesized from 4-chloro-3-formylcoumarin, was confirmed using this method, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC). ias.ac.in

The determination of absolute stereochemistry is another critical application of X-ray crystallography, particularly for chiral derivatives of this compound. When a molecule crystallizes in a non-centrosymmetric space group, anomalous scattering effects can be used to determine the absolute configuration of the enantiomers.

The following tables present the crystallographic data for key derivatives, illustrating the type of detailed structural information that can be obtained through X-ray diffraction studies.

Crystallographic Data for 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.netnih.gov

ParameterValue
Chemical FormulaC₁₁H₈O₃
Molecular Weight188.17 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6945 (7)
b (Å)7.1079 (7)
c (Å)10.3032 (11)
α (°)71.593 (2)
β (°)84.962 (2)
γ (°)69.843 (2)
Volume (ų)436.57 (8)
Z2
Temperature (K)273
RadiationMo Kα

Crystallographic Data for 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde researchgate.net

ParameterValue
Chemical FormulaC₁₀H₅ClO₃
Molecular Weight208.60 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5838 (16)
b (Å)6.9579 (17)
c (Å)10.265 (3)
α (°)71.22 (3)
β (°)85.64 (2)
γ (°)69.29 (3)
Volume (ų)416.0 (2)
Z2
RadiationMo Kα
µ (mm⁻¹)0.43

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to complement experimental data and to predict the physicochemical properties of molecules. For coumarin (B35378) derivatives, these theoretical studies are crucial for understanding their structure-activity relationships.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a preferred method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used with various basis sets to model the properties of coumarin systems.

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 4-chloro-3-formyl-6-methylcoumarin, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted. This information is fundamental to understanding the molecule's steric and electronic properties. While specific experimental data for this compound is scarce, theoretical bond lengths and angles can be calculated to provide a detailed structural description.

Table 1: Hypothetical Predicted Bond Lengths for this compound using DFT/B3LYP (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

BondPredicted Bond Length (Å)
C=O (lactone)1.21
C=O (aldehyde)1.22
C-Cl1.74
C-C (aromatic)1.39 - 1.42
C-O (lactone)1.37

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the coumarin lactone and the formyl group, C-Cl stretching, and various C-H and C-C vibrations of the aromatic ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
C=O stretch (lactone)~1720-1740
C=O stretch (aldehyde)~1690-1710
C=C stretch (aromatic)~1580-1620
C-Cl stretch~700-800

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Methods like Mulliken population analysis or Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom. In this compound, the oxygen atoms of the carbonyl groups and the chlorine atom are expected to carry negative charges, while the adjacent carbon atoms would be electrophilic centers with positive charges.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For coumarin derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the more electron-deficient regions.

Table 3: Hypothetical FMO Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5

A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's electronic delocalization and stability. For this compound, NBO analysis would reveal interactions such as the delocalization of lone pairs from the oxygen and chlorine atoms into adjacent antibonding orbitals.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools for investigating the structural and electronic properties of chemical compounds and their interactions with biological macromolecules. These techniques are instrumental in rational drug design and in understanding the mechanisms of action.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein receptor, providing valuable information on the binding energetics and the key residues involved in the interaction.

The investigation of binding affinities and modes through molecular docking is a cornerstone of modern drug discovery. This process allows researchers to predict how strongly a ligand, such as a derivative of this compound, will bind to a target protein and the specific conformation it will adopt within the binding site. The binding affinity is often quantified by a docking score or estimated binding free energy, with lower values typically indicating a more stable complex.

For instance, in studies of various coumarin derivatives, molecular docking has been employed to elucidate their binding to different enzymes. The binding energy for a series of coumarin derivatives with human monoamine oxidase (HMAO) enzyme was found to be in the range of -7.04 to -6.15 Kcal/mol. researchgate.net Similarly, docking studies of coumarin derivatives with 5-lipoxygenase have shown binding energies as low as -126.2 kcal/mol for the most potent compounds. mdpi.com These studies reveal that the specific substitutions on the coumarin ring significantly influence the binding affinity.

The binding mode analysis identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies of coumarin-3-carboxamides with acetylcholinesterase have demonstrated a dual binding site interaction mode, which was consistent with kinetic studies. nih.gov

Table 1: Illustrative Binding Energies of Coumarin Derivatives with Various Protein Targets

Coumarin Derivative Type Protein Target Binding Energy (kcal/mol)
General Coumarin Derivatives Human Monoamine Oxidase (HMAO) -6.15 to -7.04 researchgate.net
3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one 5-Lipoxygenase -126.2 mdpi.com
Coumarin-3-carboxamides Acetylcholinesterase Not explicitly stated, but potent inhibition observed nih.gov
Isorutarine (a coumarin derivative) Lysosomal α-glucosidase -7.64 acs.org

This table is illustrative and shows data for various coumarin derivatives to demonstrate the type of information obtained from molecular docking studies.

Modeling the interaction between an enzyme and an inhibitor is a critical application of molecular docking. This approach helps in understanding the mechanism of enzyme inhibition and in designing more potent and selective inhibitors. For coumarin derivatives, this has been applied to a variety of enzymes.

For example, the inhibitory effects of coumarin derivatives on human monoamine oxidase (HMAO) have been investigated through molecular docking, calculating the binding free energy and identifying key amino acid residues and hydrogen bond interactions. researchgate.net In another study, coumarin-triazole hybrids were evaluated as tyrosinase inhibitors, with docking studies used to understand the interactions with the tyrosinase protein. mdpi.com The docking results for some of these hybrids showed potent inhibitory activity with IC50 values as low as 0.339 µM. mdpi.com

The modeling can reveal crucial structural features for inhibitory activity. For instance, studies on lipoxygenase inhibition by coumarin derivatives highlighted that the presence of a benzoyl ring at the 3-position of the coumarin core was important for enhanced inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed to predict the biological activity of new or untested compounds based on their chemical structure. This is achieved by establishing a correlation between the physicochemical properties (descriptors) of a set of compounds and their experimentally determined biological activities.

For coumarin derivatives, QSAR models have been developed for various biological activities, including antioxidant and anticancer effects. nih.govresearchgate.net For instance, a QSAR study on coumarin derivatives as antioxidants led to a model with a high correlation coefficient (r² = 0.924), indicating its strong predictive power. nih.gov Another QSAR study on coumarin derivatives as inhibitors of cyclin-dependent kinases (CDK) for anticancer activity also yielded a robust model (R² = 0.748). researchgate.net These models can then be used to predict the activity of newly designed compounds, prioritizing them for synthesis and experimental testing. nih.gov

The analysis of physicochemical descriptors is a key component of QSAR studies. These descriptors quantify various aspects of a molecule's structure, such as its electronic properties, steric features, hydrophobicity, and topology. By correlating these descriptors with the biological response, QSAR models can identify the structural features that are crucial for the desired activity.

In a QSAR study of coumarin derivatives for antioxidant activity, the descriptors that appeared in the model revealed that complexity, the ability to act as a hydrogen bond donor, and lipophilic character are important parameters for this activity. nih.gov In another QSAR analysis of coumarin derivatives for anticancer activity, the model implied that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net This information is invaluable for the rational design of new, more potent compounds.

Table 2: Key Physicochemical Descriptors in QSAR Models for Coumarin Derivatives

Biological Activity Key Descriptors Reference
Antioxidant Molecular Complexity, H-bond Donor Character, Lipophilicity nih.gov
Anticancer (CDK Inhibition) Dipole Moment, Number of Hydrogen Bond Donors researchgate.net
17β-HSD3 Inhibition Presence of Chloro or Fluoro Substituents, Bulky Electron Withdrawing Groups longdom.org

This table provides examples of descriptors found to be important for the biological activity of various coumarin derivatives in QSAR studies.

Mechanistic Studies of Biological Interactions in Vitro and Pre Clinical Research Perspectives

Enzyme Inhibition Mechanisms

Despite the known enzyme inhibitory potential of various coumarin (B35378) derivatives, specific data on 4-Chloro-3-formyl-6-methylcoumarin remains elusive.

There are currently no available scientific studies that have investigated the inhibitory activity of this compound against monoamine oxidase (MAO-A or MAO-B). Therefore, its potential as a MAO inhibitor and its isoform selectivity are unknown.

The scientific literature lacks any research on the effects of this compound on topoisomerase II or vascular endothelial growth factor receptor 2 (VEGFR2). The inhibitory mechanisms against these crucial cancer-related enzymes have not been explored for this particular compound.

There is no published research detailing the in vitro acetylcholinesterase inhibitory activity of this compound. Its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits has not been evaluated.

Due to the absence of studies on its biological activity, no molecular targets for this compound have been identified. Consequently, there has been no analysis of its potential interactions with biological pathways.

Antimicrobial Activity Investigations (In Vitro)

While many coumarin compounds are known for their antimicrobial properties, specific data for this compound is not present in the current body of scientific literature.

There are no specific studies that report on the antibacterial efficacy of this compound against Escherichia coli or Staphylococcus aureus. Therefore, its potential as an antibacterial agent against these common pathogens remains uninvestigated.

Research on this compound Remains Limited in Key Biological Areas

Despite the broad interest in coumarin derivatives for their potential therapeutic applications, specific research into the biological activities of this compound remains notably scarce across several key areas of investigation. While the parent coumarin scaffold has been extensively studied, detailed and specific data for this particular chlorinated and formylated derivative are largely absent in the scientific literature, hindering a comprehensive understanding of its potential as a bioactive agent.

Mechanistic Studies of Biological Interactions: A Paucity of Evidence

In the realm of in vitro and pre-clinical research, the biological interactions of this compound are not well-documented. Key areas of antimicrobial and mechanistic studies lack specific data for this compound.

Antifungal and Anti-tubercular Efficacy: Data Lacking

There is a significant gap in the literature regarding the antifungal efficacy of this compound against specific fungal strains such as Candida albicans. While some coumarin derivatives have demonstrated antifungal properties, no specific Minimum Inhibitory Concentration (MIC) values or detailed studies on the activity of this compound against C. albicans are currently available. researchgate.netnih.gov

Similarly, the anti-tubercular potential of this compound against Mycobacterium tuberculosis has not been specifically evaluated. Although various coumarin derivatives have been investigated for their antimycobacterial effects, with some showing promising activity, dedicated research on this compound is absent. scialert.netresearchgate.netscispace.comnih.gov

Mechanisms of Action: Unexplored Territory

The cellular and molecular mechanisms of action for this compound remain an unexplored area. There is no specific research detailing how this compound might exert its effects, for instance, through membrane disruption or enzyme inhibition. While general mechanisms for other coumarins have been proposed, these cannot be directly extrapolated to this specific derivative without dedicated investigation.

Antioxidant Activity Research: An Unclear Picture

The antioxidant potential of this compound is another area where specific data is lacking. While the antioxidant properties of the broader coumarin class are recognized, the specific contributions of the chloro, formyl, and methyl substituents on the antioxidant capacity of this particular molecule have not been elucidated through common in vitro assays. scialert.netresearchgate.netnih.gov

Radical Scavenging and Chain-Breaking Potential: No Specific Data

Specific studies on the radical scavenging potential of this compound, for example, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have not been reported. researchgate.netresearchgate.netnih.gov Consequently, there is no available data to quantify its ability to neutralize free radicals. Furthermore, research into its potential as a chain-breaking antioxidant, a crucial mechanism for inhibiting lipid peroxidation, is also absent from the current body of scientific literature. nih.gov

Oxidative Stress Index Analysis: An Uninvestigated Parameter

Advanced Applications and Industrial Relevance Non Clinical Focus

Applications in Photonic and Optoelectronic Materials

The inherent fluorescence and extended π-conjugated system of the coumarin (B35378) nucleus make it an ideal candidate for development in materials science. Derivatives of 4-Chloro-3-formyl-6-methylcoumarin are being explored for a range of applications that harness their interaction with light.

Fluorescent Probes and Sensors

Coumarin derivatives are renowned for their strong fluorescence, a property that is highly sensitive to the molecular environment. nih.gov This sensitivity makes them excellent candidates for fluorescent probes and sensors. While parent coumarin may exhibit weak fluorescence, appropriate substitutions can dramatically enhance this property. researchgate.net The introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can induce intramolecular charge transfer (ICT), leading to strong and stable fluorescence emission. researchgate.netuni.lu

Derivatives synthesized from this compound, by reacting the aldehyde group, can lead to new molecules with tailored sensing capabilities. For instance, the synthesis of 6-aryl coumarin dyes has produced compounds that exhibit large Stokes shifts and promising fluorescence quantum yields. nih.govnih.gov The fluorescence of these derivatives can be influenced by factors such as pH and the presence of metal ions, demonstrating their potential as chemical sensors. nih.govnih.gov For example, certain coumarin derivatives show a "turn-off" fluorescence response to Fe³⁺ ions, while the presence of Al³⁺ can enhance fluorescence. nih.gov

Laser Chromophores and Dye Applications

The class of coumarin dyes is well-established for its utility in laser technology, particularly for generating coherent light in the blue-green region of the spectrum. uni.luosu.edu The efficiency of a laser dye is linked to its high fluorescence quantum yield and low triplet-state losses. nih.gov The molecular structure of a coumarin derivative significantly influences its photophysical properties and, consequently, its performance as a laser dye. nih.gov

The this compound scaffold serves as a precursor for the synthesis of novel laser dyes. By modifying the 3-formyl group, the conjugation of the system can be extended, which in turn tunes the absorption and emission wavelengths. sigmaaldrich.com Introducing an electron-withdrawing group at the 3-position is a known strategy to enhance the luminescence intensity of coumarin dyes. uni.lu Research on various coumarin derivatives has shown that structural modifications, such as the introduction of different substituents, can significantly impact the fluorescence and intersystem crossing rates, which are critical parameters for laser dyes. nih.gov

Photorefractive Materials and Nonlinear Optical (NLO) Chromophores

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov Coumarin derivatives are among the organic compounds investigated for their NLO properties. nih.gov The design of molecules with a "push-pull" electronic structure, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system, is a common strategy to enhance NLO response.

The synthesis of derivatives from this compound allows for the creation of such push-pull systems. The formyl group can be readily converted into various functionalities that can act as part of the conjugated bridge or be modified to attach electron-withdrawing groups. Theoretical studies on related organic compounds have shown that the introduction of substituents like chloro and nitro groups can decrease the energy gap and enhance the NLO properties, such as polarizability and hyperpolarizability. nih.gov Highly conjugated, symmetrical, and asymmetrical compounds synthesized using methods like click chemistry have demonstrated tunable third-order NLO responses. mdpi.com

Photo Arrangement Layers for Liquid Crystals (LCs)

The alignment of liquid crystal molecules is a critical aspect of display technology. Photoalignment is a non-contact technique that uses polarized light to orient liquid crystals on a substrate coated with a photoreactive material. nih.gov Coumarin derivatives, due to their ability to undergo reversible photodimerization, are of interest for creating photo-alignment layers. nih.gov

While direct application of this compound in this area is not extensively documented, its derivatives, particularly Schiff bases, have been synthesized and studied for their liquid crystalline properties. The synthesis of Schiff base esters derived from coumarins has yielded compounds exhibiting nematic and smectic mesophases. researchgate.netresearchgate.netbohrium.com The thermal stability and mesomorphic behavior of these materials can be tuned by altering the substituents, demonstrating the potential to design liquid crystal materials with specific properties derived from the coumarin scaffold. researchgate.netresearchgate.net

Role as Chemical Intermediates in Advanced Synthesis

The reactivity of the chloro and formyl groups in this compound makes it an exceptionally versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic systems.

Building Block for Complex Heterocyclic Architectures

The 4-chloro-3-formylcoumarin framework is a key precursor in the development of a wide array of fused and substituted coumarin heterocycles. nih.gov The formyl group is a versatile handle for various condensation and multicomponent reactions, while the chloro group can be displaced in nucleophilic substitution reactions.

One notable application is in the four-component, one-pot synthesis of 3-furyl coumarin derivatives. In this reaction, 4-chloro-3-formylcoumarin reacts with a secondary amine, a dialkyl acetylenedicarboxylate, and an isocyanide to produce highly fluorescent solids in good to excellent yields (83-88%). sigmaaldrich.comias.ac.in This method highlights the efficiency of using this compound to build complex structures.

Furthermore, 4-chloro-3-formylcoumarin is used in the synthesis of various nitrogen-containing heterocycles. For instance, its reaction with hydroxylamine (B1172632) hydrochloride can lead to several products depending on the reaction conditions, including 4-chloro-3-cyanocoumarin and 4H-chromeno[3,4-d]isoxazol-4-one. researchgate.netorientjchem.org It also serves as a starting material for the synthesis of tetrazole fused pyrido[2,3-c]coumarin derivatives through a three-component reaction with alkyl/aryl acetonitriles and sodium azide (B81097). nih.gov These examples underscore the role of this compound as a foundational molecule for accessing a diverse range of complex heterocyclic systems with potential applications in various scientific fields.

Precursor in the Synthesis of Specialty Chemicals and Materials

The inherent reactivity of this compound makes it a valuable building block in organic chemistry for the synthesis of more complex, functional molecules. Its utility as a precursor is primarily demonstrated in the creation of diverse heterocyclic systems and specialty chemicals, some of which exhibit notable properties for materials science applications.

A significant application of 4-chloro-3-formylcoumarins is in the synthesis of substituted and fused coumarin derivatives. rsc.org These reactions often proceed through multicomponent reactions, which are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step. For instance, 4-Chloro-3-formylcoumarin can serve as a key reactant in one-pot, four-component reactions to produce novel 3-furyl coumarin derivatives. These reactions, which may involve secondary amines, dialkyl acetylenedicarboxylates, and isocyanides, yield products that are often fluorescent solids, indicating their potential use in the development of new materials for optical applications.

The versatility of 4-chloro-3-formylcoumarins as a precursor is further highlighted by their role in the synthesis of various fused heterocyclic systems. rsc.org Research has shown that these compounds are instrumental in developing 3,4-substituted coumarins, as well as 5-, 6-, and 7-membered ring fused coumarin derivatives. These synthetic pathways can be achieved through a variety of methods, including classical reaction protocols, microwave-assisted reactions, and catalyzed reactions. rsc.org

The reaction of 4-chloro-3-formylcoumarin with different nucleophiles showcases its adaptability as a precursor. For example, its reaction with primary amines can lead to the formation of N-substituted 4-amino-3-formylcoumarins. In a different reaction pathway, when treated with hydroxylamine hydrochloride, 4-chloro-3-formylcoumarin can yield multiple products, demonstrating the compound's reactivity and its capacity to serve as a starting point for a variety of chemical entities.

The resulting complex coumarin derivatives, synthesized from the 4-chloro-3-formylcoumarin precursor, are of interest in materials science due to their potential photophysical properties. Derivatives of coumarin are known for their strong fluorescence and have been investigated for applications such as photorefractive materials and nonlinear optical chromophores. The straightforward synthesis of these derivatives, coupled with their notable photostability, makes them attractive candidates for optoelectronic applications.

Table 1: Examples of Specialty Chemicals Synthesized from 4-Chloro-3-formylcoumarin Precursors

Starting Material Reagents Product Class Potential Application
4-Chloro-3-formylcoumarin Secondary amines, dialkyl acetylenedicarboxylates, isocyanides 3-Furyl coumarin derivatives Fluorescent materials
4-Chloro-3-formylcoumarins Various (e.g., amines, hydrazines) Fused heterocyclic coumarins (e.g., pyridocoumarins) Specialty chemicals, materials science
4-Chloro-3-formylcoumarin Primary amines N-substituted 4-amino-3-formylcoumarins Chemical intermediates
4-Chloro-3-formylcoumarin Hydroxylamine hydrochloride Multiple products including 4H-coumarino[3,4-d]isoxazol-4-one Synthetic intermediates

Potential for Analytical Reagents and Assays

The fluorescent properties inherent to many coumarin derivatives have led to their exploration as analytical reagents and in the development of chemical assays. While direct research on this compound as an analytical reagent is specific, the broader class of coumarin aldehydes and their derivatives demonstrates significant potential in this area. These compounds are often used as fluorescent probes for the detection of various analytes.

Coumarin derivatives have been successfully employed as chemosensors for a wide range of metal ions and anions. The principle behind their function lies in the modification of the coumarin structure, which can lead to changes in its fluorescence properties upon binding with a target analyte. This change, such as an enhancement or quenching of fluorescence, can be measured to quantify the presence of the analyte.

Research into structurally similar compounds provides strong evidence for the potential of this compound in this field. For example, a fluorescent probe synthesized from 8-formyl-7-hydroxyl-4-methyl coumarin has been shown to selectively detect aluminum ions (Al³⁺) with a significant enhancement in fluorescence intensity. This indicates that the formyl-methyl-coumarin scaffold is a promising platform for the design of selective chemosensors.

Furthermore, Schiff bases derived from related coumarin aldehydes, such as 8-formyl-7-hydroxy-4-methylcoumarin and 5-formyl-6-hydroxycoumarin, have been synthesized and studied for their coordination chemistry and potential applications. These studies often involve the characterization of the interaction of these ligands with metal ions, which is a fundamental aspect of developing new analytical reagents.

The development of such analytical tools is of great importance in various fields, including environmental monitoring and industrial process control. The ability to selectively and sensitively detect specific ions or molecules is crucial for quality control and safety. The synthetic accessibility of derivatives from this compound, combined with the well-established fluorescent nature of the coumarin core, positions it as a promising candidate for the future development of novel analytical reagents and assays.

Table 2: Potential Analytical Applications of Coumarin Derivatives

Coumarin Derivative Type Target Analyte Principle of Detection Potential Application Area
Formyl-hydroxy-methyl coumarin based probe Metal ions (e.g., Al³⁺) Fluorescence enhancement Environmental sensing, industrial monitoring
Schiff bases of formyl-hydroxy-coumarins Various metal ions Coordination and spectroscopic changes Analytical chemistry, reagent development
General coumarin derivatives Anions (e.g., fluoride, cyanide) Fluorescence quenching or enhancement Water quality testing, chemical analysis

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for 4-chloro-3-formyl-6-methylcoumarin, and what intermediates are critical for its preparation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 6-chloro-4-bromomethylcoumarin can react with substituted phenols under alkaline conditions (e.g., anhydrous K₂CO₃ in acetone) to introduce functional groups at the 4-position . Key intermediates include halogenated coumarin derivatives (e.g., 4-bromomethylcoumarin) and substituted phenols. Reaction progress is monitored via TLC, and purification involves recrystallization from solvents like ethyl acetate.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves bond length deviations (e.g., C5–C7 at 1.449 Å) and angular distortions caused by substituents like the formyl group .
  • NMR : ¹H/¹³C NMR confirms substituent positions, with deshielded protons near electron-withdrawing groups (e.g., formyl) showing distinct shifts.
  • HPLC : Validates purity (>97%) and identifies byproducts .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, formyl) influence the reactivity and structural geometry of this compound?

  • Methodological Answer : The chloro and formyl groups induce steric and electronic effects, altering bond angles (e.g., C6–C5–C4 at 117.91°) and stabilizing intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) . Computational modeling (DFT) can predict charge distribution and reactive sites, while XRD quantifies structural distortions. Reactivity studies (e.g., nucleophilic attack at the formyl group) require kinetic assays under controlled pH/temperature.

Q. How should researchers address contradictions in reported spectral data or melting points for coumarin derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or solvent-dependent crystallization. Validate data via:

  • DSC/TGA : Confirm melting points and thermal stability.
  • Comparative NMR/XRD : Cross-check with literature (e.g., Acta Crystallographica ).
  • Systematic replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, solvent purity) .

Q. What challenges arise in optimizing reaction yields for halogenated coumarins, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Byproduct formation : Halogen displacement during nucleophilic substitution. Mitigate via slow reagent addition and low temperatures .
  • Purification difficulties : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .
  • Sensitivity to moisture : Employ anhydrous solvents and molecular sieves.

Q. How can computational methods enhance the design of coumarin-based derivatives with targeted properties?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes).
  • QSAR models : Correlate substituent effects (e.g., chloro, methyl) with bioactivity or solubility.
  • MD simulations : Study stability in solvent systems . Experimental validation via UV-Vis and fluorescence spectroscopy is critical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.